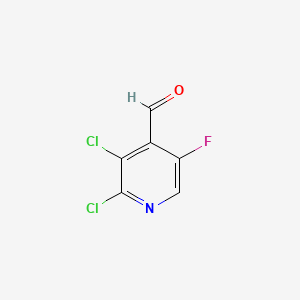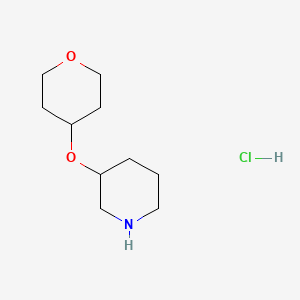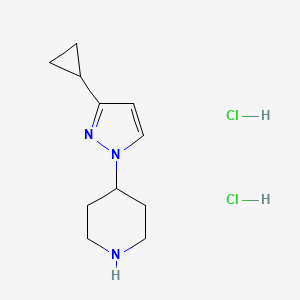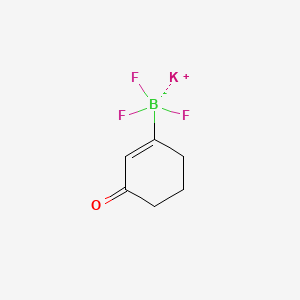![molecular formula C11H11ClN2OS B13460197 N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide](/img/structure/B13460197.png)
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring
Vorbereitungsmethoden
The synthesis of N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptoaniline with acid chlorides, followed by cyclization to form the benzothiazole ring . The specific synthetic route for this compound typically involves the following steps:
Synthesis of 1,3-benzothiazole: This can be achieved by treating 2-mercaptoaniline with an acid chloride, such as acetyl chloride, under acidic conditions.
Alkylation: The benzothiazole derivative is then alkylated with an appropriate alkyl halide, such as 2-chloroacetyl chloride, to introduce the chloroacetamide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and proteins, such as DNA gyrase, dihydrofolate reductase, and tyrosine kinase . These interactions can lead to the disruption of essential cellular processes, resulting in antimicrobial, anticancer, and other biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide can be compared with other benzothiazole derivatives, such as:
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Similar in structure but with an additional chlorine atom on the benzothiazole ring.
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Contains a methoxy group instead of a chloro group.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives have shown promising antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloroacetamide group, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C11H11ClN2OS |
|---|---|
Molekulargewicht |
254.74 g/mol |
IUPAC-Name |
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-7(14-11(15)5-12)8-2-3-9-10(4-8)16-6-13-9/h2-4,6-7H,5H2,1H3,(H,14,15) |
InChI-Schlüssel |
QIFUMZNZFFDFEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)N=CS2)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B13460116.png)
![5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13460120.png)
![(2E)-1-(4-methoxyphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]but-2-ene-1,4-dione](/img/structure/B13460136.png)

![2-[(1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13460159.png)
![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)



![2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride](/img/structure/B13460193.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
![Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)
